molecular formula C10H17N3O B13163847 1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine

1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13163847
M. Wt: 195.26 g/mol
InChI Key: ZHUUMAHODWHNLU-UHFFFAOYSA-N
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Description

1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with an oxane (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Oxane Moiety: The oxane group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by an oxane-containing nucleophile.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The oxane moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

  • 1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-3-amine
  • 1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-5-amine

Uniqueness: 1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the oxane moiety also distinguishes it from other pyrazole derivatives, potentially enhancing its solubility and stability.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-[2-(oxan-4-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C10H17N3O/c11-10-7-12-13(8-10)4-1-9-2-5-14-6-3-9/h7-9H,1-6,11H2

InChI Key

ZHUUMAHODWHNLU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CCN2C=C(C=N2)N

Origin of Product

United States

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